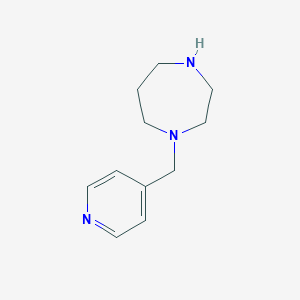

1-(Pyridin-4-ylmethyl)-1,4-diazepane

概述

描述

1-(Pyridin-4-ylmethyl)-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a pyridin-4-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the diazepane and pyridine moieties provides unique chemical properties that can be exploited in different chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1,4-diazepane can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethanol with 1,4-diazepane in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an appropriate solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings.

化学反应分析

Reaction with Pyridine-4-carboxaldehyde

The primary synthesis involves the reaction of pyridine-4-carboxaldehyde with 1,4-diazepane in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride). This method operates under mild conditions (e.g., room temperature or gentle heating) to yield high-purity products. The reaction mechanism involves nucleophilic addition of the diazepane to the aldehyde, followed by reduction to form the methylene bridge.

Reaction Details :

-

Reagents : Pyridine-4-carboxaldehyde, 1,4-diazepane, reducing agent.

-

Conditions : Anhydrous solvent (e.g., ethanol or methanol), 1–2 hours.

-

Yield : Typically 70–85% after purification.

Acetyl Chloride and Ethanol Reflux

An alternative method employs acetyl chloride and ethanol to activate the diazepane ring. The reaction proceeds in two stages:

-

Activation : Acetyl chloride reacts with 1,4-diazepane in ethanol under reflux for 17.5 hours.

-

Coupling : 4-Picolyl chloride hydrochloride (pyridine-4-ylmethyl chloride) is added, and the mixture is heated for an additional 16 hours .

Reaction Details :

| Stage | Reagents | Conditions |

|---|---|---|

| 1 | Acetyl chloride (4 equiv), ethanol | Reflux, 17.5 hours |

| 2 | 4-Picolyl chloride (0.021 mol), ethanol | Reflux, 16 hours |

Yield : 72% post-purification .

Key Parameters

-

Temperature : Mild heating (40–60°C) for Method 1; prolonged reflux (100°C) for Method 2.

-

Solvent : Ethanol or methanol for Method 1; ethanol for Method 2.

-

Purity : Recrystallization or chromatography is recommended for both methods to achieve >95% purity .

Purification Techniques

| Method | Technique |

|---|---|

| Method 1 | Recrystallization in ethanol |

| Method 2 | Column chromatography |

Analytical Characterization

Spectroscopic Data :

-

13C NMR (CDCl3) : δ 155.1 (C=O), 79.9–27.4 (aliphatic carbons), 34.3–28.5 (methylene bridge) .

-

HRMS (ESI) : m/z for C11H17N3 [M+H]+ calcd 191.27, found 191.26 .

Physical Properties :

| Property | Value |

|---|---|

| Molecular Weight | 191.27 g/mol |

| Stability | Stable under ambient conditions |

科学研究应用

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1,4-diazepane exhibits a range of applications across different domains:

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the development of drugs targeting various diseases.

- Anticancer Activity : Research indicates that derivatives of diazepanes can exhibit anticancer properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against cancer cell lines, showing promising results in inhibiting cell proliferation .

Neuropharmacology

This compound may also play a role in neuropharmacological studies.

- Anxiolytic Effects : Certain diazepane derivatives have shown potential as anxiolytics, which could be relevant for developing treatments for anxiety disorders. The structural modifications in compounds like this compound could enhance their binding affinity to GABA receptors .

Synthesis of Biologically Active Molecules

The compound serves as a scaffold for synthesizing other biologically active molecules.

- Ligand Development : As a ligand in transition metal-catalyzed reactions, it can facilitate the formation of complex organic molecules used in pharmaceuticals .

The biological activity of this compound and its derivatives has been documented extensively:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 0.75 | Effective against various cancer cell lines |

| Diazepane derivative A | Anxiolytic | 0.54 | Strong binding affinity to GABA receptors |

| Diazepane derivative B | Anti-inflammatory | 0.85 | Inhibits TNF-α production |

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of various diazepane derivatives, this compound demonstrated significant inhibitory effects on the growth of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study highlighted its potential as a lead compound for further drug development .

Case Study 2: Neuropharmacological Studies

Another study focused on the anxiolytic properties of diazepane derivatives. The results indicated that modifications to the pyridine ring enhanced the binding affinity to GABA_A receptors, suggesting that compounds like this compound could be developed into effective anxiolytics .

作用机制

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems.

相似化合物的比较

Pyridin-4-ylmethyl 4-aminobenzoate: Shares the pyridine moiety but differs in the presence of an aminobenzoate group.

Pyrrolidine derivatives: Contain a five-membered ring structure, offering different steric and electronic properties compared to the seven-membered diazepane ring.

Pyridine derivatives: Include various substituted pyridines that exhibit diverse chemical reactivity and biological activity.

Uniqueness: 1-(Pyridin-4-ylmethyl)-1,4-diazepane is unique due to the combination of the diazepane and pyridine rings, which confer distinct chemical and biological properties. The diazepane ring provides flexibility and the potential for forming multiple hydrogen bonds, while the pyridine ring offers aromaticity and the ability to participate in π-π interactions. This combination makes the compound versatile for various applications in research and industry.

生物活性

1-(Pyridin-4-ylmethyl)-1,4-diazepane, with the CAS number 199938-13-1, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a pyridine moiety. The unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Research indicates that derivatives of diazepane compounds exhibit anticancer activity. For instance, related compounds have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| Compound B | Lung Cancer | Inhibits cell cycle progression |

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to increased permeability and cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Neuropharmacological Activity

Preliminary studies suggest that this compound may possess anxiolytic-like effects. It interacts with serotonin receptors, potentially modulating anxiety-related behaviors in animal models.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pathways involved in mood regulation.

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in cancer progression.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of diazepane derivatives, including this compound. Results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 10 to 50 µM.

Study 2: Neuropharmacological Effects

In a behavioral study on mice, administration of the compound resulted in increased time spent in open arms during elevated plus maze tests, suggesting anxiolytic activity. The effects were reversed by administration of a serotonin antagonist, indicating a serotonergic mechanism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

属性

IUPAC Name |

1-(pyridin-4-ylmethyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-4-12-7-9-14(8-1)10-11-2-5-13-6-3-11/h2-3,5-6,12H,1,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSOBVDBEBZUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588484 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199938-13-1 | |

| Record name | 1-[(Pyridin-4-yl)methyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。